2-Bromo-3-(4-chlorophenyl)-1-propene
Overview
Description
2-Bromo-3-(4-chlorophenyl)-1-propene is an organic compound that features both bromine and chlorine atoms attached to a propene backbone
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst . The exact interaction of 2-Bromo-3-(4-chlorophenyl)-1-propene with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds of similar structure have been known to participate in various biochemical reactions, including carbon-carbon bond formation . The downstream effects of these reactions can vary widely depending on the specific pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-chlorophenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(4-chlorophenyl)-1-propene using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-chlorophenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
Substitution: Products include 3-(4-chlorophenyl)-1-propene derivatives with various substituents replacing the bromine atom.
Oxidation: Products include epoxides or alcohols depending on the oxidizing agent used.
Reduction: Products include the corresponding alkanes or partially reduced intermediates.
Scientific Research Applications
2-Bromo-3-(4-chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenol
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-chloropropiophenone
Uniqueness
2-Bromo-3-(4-chlorophenyl)-1-propene is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on a propene backbone
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCUGTIAEMQJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434551 | |
Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93507-53-0 | |
Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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